molecular formula C8H9ClFN3O B14554965 1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide CAS No. 62225-74-5

1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide

Cat. No.: B14554965
CAS No.: 62225-74-5
M. Wt: 217.63 g/mol
InChI Key: NUTWFDOGMNNDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide is a chemical compound that features a chloro and fluoro substituted phenyl ring attached to a hydrazine carboxamide group

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline, which is reacted with methyl isocyanate to form the corresponding urea derivative.

    Hydrazine Formation: The urea derivative is then treated with hydrazine hydrate under controlled conditions to form the hydrazine carboxamide.

    Reaction Conditions: The reactions are usually carried out in solvents such as ethanol or methanol, and the reaction temperatures are maintained between 50-80°C to ensure optimal yields.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The pathways affected by the compound can include signal transduction, cell proliferation, and apoptosis, depending on the specific target and context of use.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-N-methylhydrazine-1-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-Chloro-4-fluorophenyl)piperazine and 1-(3-Chloro-4-fluorophenyl)-2-hydroxyethylamine share structural similarities.

    Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the hydrazine carboxamide group, gives this compound unique chemical and biological properties that differentiate it from other related compounds.

Properties

CAS No.

62225-74-5

Molecular Formula

C8H9ClFN3O

Molecular Weight

217.63 g/mol

IUPAC Name

1-amino-1-(3-chloro-4-fluorophenyl)-3-methylurea

InChI

InChI=1S/C8H9ClFN3O/c1-12-8(14)13(11)5-2-3-7(10)6(9)4-5/h2-4H,11H2,1H3,(H,12,14)

InChI Key

NUTWFDOGMNNDNB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C1=CC(=C(C=C1)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.